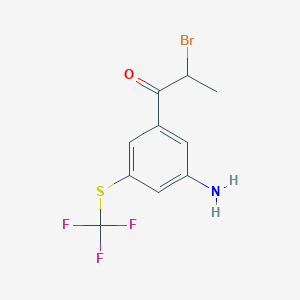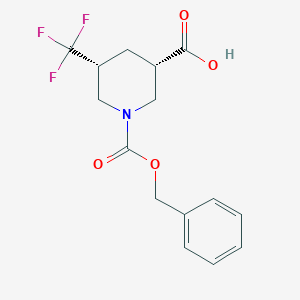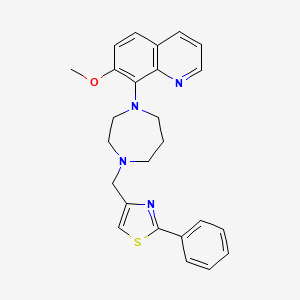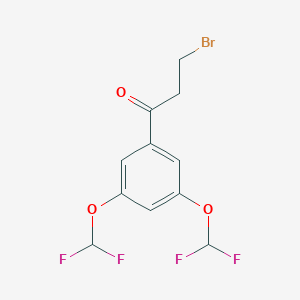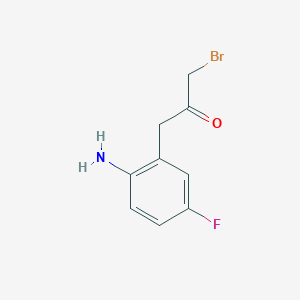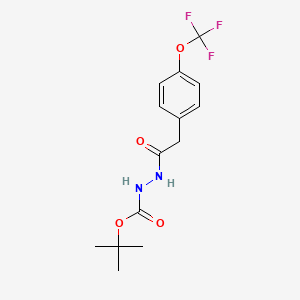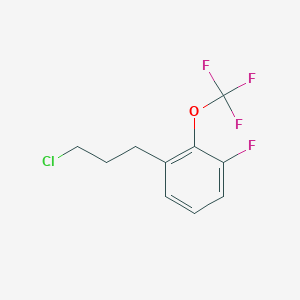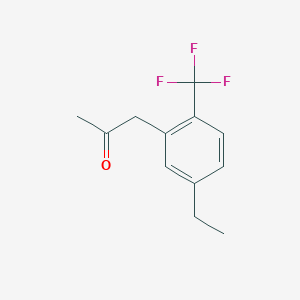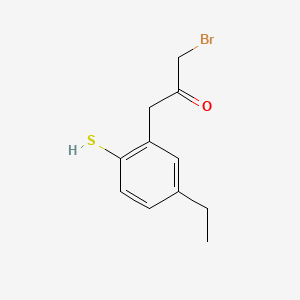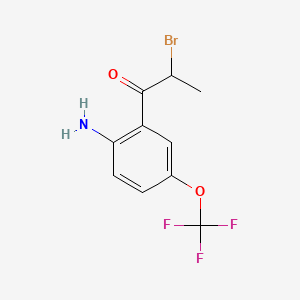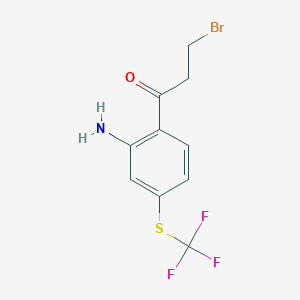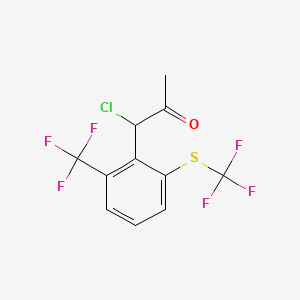
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8ClF3OS It is known for its unique structure, which includes both trifluoromethyl and trifluoromethylthio groups
準備方法
The synthesis of 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of a precursor compound containing the trifluoromethyl and trifluoromethylthio groups. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out in an inert solvent like dichloromethane .
化学反応の分析
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions can lead to the formation of alcohols or other reduced products.
Addition Reactions: The compound can also participate in addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These groups can enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its interaction with enzymes, receptors, and other biomolecules .
類似化合物との比較
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a trifluoromethyl group, which can lead to differences in reactivity and applications.
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: The position of the substituents on the phenyl ring can significantly affect the compound’s properties and uses.
1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the trifluoromethyl and trifluoromethylthio groups, leading to variations in its chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
特性
分子式 |
C11H7ClF6OS |
|---|---|
分子量 |
336.68 g/mol |
IUPAC名 |
1-chloro-1-[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6OS/c1-5(19)9(12)8-6(10(13,14)15)3-2-4-7(8)20-11(16,17)18/h2-4,9H,1H3 |
InChIキー |
LLBTWNXONIHAMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)
